molecular formula C12H11FN2O2S B6625190 N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide

N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide

Cat. No.: B6625190
M. Wt: 266.29 g/mol
InChI Key: ARHWOJPQGJYSSA-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name

N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-3-8-15(9-7-14)18(16,17)12-10(2)5-4-6-11(12)13/h1,4-6H,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHWOJPQGJYSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)S(=O)(=O)N(CC#C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under basic conditions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids.

  • Reduction Products: Amines, hydroxylamines.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals.

Biology: N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: The compound's sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics. Its fluorine atom can enhance the compound's metabolic stability and bioavailability.

Industry: In the materials science industry, this compound can be used in the development of advanced polymers and coatings. Its chemical stability and resistance to degradation make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide exerts its effects depends on its specific application. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • N-(cyanomethyl)-4-fluoro-N-prop-2-ynylbenzenesulfonamide

  • N-(cyanomethyl)-2-fluoro-N-prop-2-ynylbenzenesulfonamide

  • N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzenesulfonamide

Uniqueness: N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide stands out due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methyl groups at specific positions adds to its uniqueness compared to similar compounds.

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